For instance, one study investigates the anticonvulsant activity of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide [ [] - https://www.semanticscholar.org/paper/2d8a4b727b2bbaff2273a8ea50fc9eb4f1485aa1 ]. This derivative exhibits potent anticonvulsant effects in animal models, highlighting the potential of 3,5-dimethylbenzamide derivatives in developing new therapeutic agents for neurological disorders.
Another research paper delves into the electrophysiological and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide [ [] - https://www.semanticscholar.org/paper/4c8cc89bb3856f84e1fce545361f399e350f4378 ]. This particular derivative demonstrates significant effects on cardiac electrophysiology, suggesting its potential utility in developing antiarrhythmic drugs.
One common approach involves reacting 3,5-dimethylbenzoic acid with an appropriate amine in the presence of a coupling reagent. For example, N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide was synthesized by reacting [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid. [ [] - https://www.semanticscholar.org/paper/cba1fac5017b8402f1b1695617b8cea79d328bc3 ]
For instance, in the crystal structure of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide, intermolecular N—H⋯N hydrogen bonds link the molecules into centrosymmetric dimers [ [] - https://www.semanticscholar.org/paper/cba1fac5017b8402f1b1695617b8cea79d328bc3 ]. Such structural information can be valuable in designing derivatives with enhanced binding affinities to specific targets.
For instance, 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide exhibits antiarrhythmic effects by reducing the rate of rise and amplitude of the action potential in canine Purkinje fibers [ [] - https://www.semanticscholar.org/paper/4c8cc89bb3856f84e1fce545361f399e350f4378 ]. This suggests a potential interaction with ion channels involved in cardiac electrical activity.
For instance, the introduction of methyl groups ortho to the 4-amino group in procainamide, resulting in 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, significantly impacts its pharmacokinetic properties [ [] - https://www.semanticscholar.org/paper/4c8cc89bb3856f84e1fce545361f399e350f4378 ]. This modification increases its plasma half-life and prevents N-acetylation, showcasing how structural changes can fine-tune the compound's overall behavior within a biological system.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8